molecular formula C15H9BrClN3O2 B2803266 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide CAS No. 891127-36-9

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide

Cat. No.: B2803266
CAS No.: 891127-36-9
M. Wt: 378.61
InChI Key: SSVKKCYLHIIGDI-UHFFFAOYSA-N
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Description

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide (CAS: 891127-36-9) is a synthetic 1,3,4-oxadiazole derivative with the molecular formula C₁₅H₉BrClN₃O₂ and a molecular weight of 378.61 g/mol . The compound features a 1,3,4-oxadiazole core substituted with a 4-bromophenyl group at position 5 and a 3-chlorobenzamide moiety at position 2. Its structural uniqueness lies in the combination of halogenated aromatic rings (Br and Cl), which are known to enhance lipophilicity and influence bioactivity in medicinal chemistry. The single isotopic mass (376.9567) and ChemSpider ID (6904595) further confirm its distinct chemical identity .

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClN3O2/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVKKCYLHIIGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the bromophenyl and chlorobenzamide groups. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The bromophenyl and chlorobenzamide groups are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize efficiency. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used in substitution reactions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups, leading to a diverse array of compounds with potentially different properties and applications.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide has been evaluated for its effectiveness against various cancer cell lines.

Case Study:
A study published in the International Journal of Pharmaceutical Drug Analysis demonstrated that derivatives of oxadiazole showed substantial inhibition of histone deacetylase (HDAC) activity, which is crucial in cancer progression. The compound was found to inhibit HDAC8 effectively, leading to apoptosis in cancer cells .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Research indicates that oxadiazole derivatives can modulate inflammatory pathways.

Case Study:
In a study focusing on the synthesis of new oxadiazole derivatives, it was found that certain compounds exhibited promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines . This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects

Neuroprotective properties have been attributed to compounds similar to this compound. These compounds may protect neuronal cells from damage caused by oxidative stress.

Research Findings:
A recent study evaluated molecular hybrids containing the oxadiazole scaffold and found significant neuroprotective activity against oxidative stress-induced cell death in neuronal cell lines . This opens avenues for developing treatments for neurodegenerative diseases.

Material Science Applications

Beyond biological applications, this compound has potential applications in materials science due to its unique electronic properties.

Organic Electronics

The electronic properties of oxadiazoles make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has shown that incorporating oxadiazole units can enhance charge transport and stability in these devices.

Photovoltaic Cells

Studies have indicated that compounds with oxadiazole structures can improve the efficiency of photovoltaic cells by facilitating better charge separation and transport .

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The bromophenyl and chlorobenzamide groups contribute to the compound’s overall binding affinity and specificity, influencing its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Family

The compound shares its core 1,3,4-oxadiazole scaffold with several derivatives, differing primarily in substituents. Key analogues include:

Compound Name Molecular Formula Substituents (Oxadiazole Positions) Key Functional Groups Reported Activity Reference
N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide C₁₅H₉BrClN₃O₂ 5: 4-Bromophenyl; 2: 3-Chlorobenzamide Br, Cl, amide Not explicitly reported [1]
4-Chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (Compound 3, ) C₁₅H₉Cl₂N₃O₂ 5: 4-Chlorophenyl; 2: 4-Chlorobenzamide Cl (dual), amide Anti-inflammatory [2]
OZE-III: N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide C₁₃H₁₄ClN₃O₂ 5: 4-Chlorophenyl; 2: Pentanamide Cl, aliphatic amide Antimicrobial (Staphylococcus aureus) [4]
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide C₁₅H₁₈ClN₃O₂S 5: Thioxo-dihydro-oxadiazole; 2: Chlorobenzamide Thioxo, branched alkyl chain Biological activity under study [6]

Key Observations:

  • Halogen Substitution: The target compound’s 4-bromophenyl group distinguishes it from analogues with 4-chlorophenyl (e.g., Compound 3 and OZE-III ).
  • Amide Linkage : Unlike OZE-III’s aliphatic pentanamide, the target’s 3-chlorobenzamide introduces aromatic rigidity, which could favor π-π stacking interactions in protein binding .
  • Anti-Inflammatory vs. Antimicrobial Activity : Compound 3 (dual Cl substituents) demonstrated anti-inflammatory properties via COX-2 inhibition , while OZE-III showed activity against Staphylococcus aureus biofilms . The target compound’s Br/Cl combination may hybridize these effects, though empirical data is lacking.
  • Thioxo Modification : The thioxo group in ’s compound introduces sulfur, which could alter redox properties or hydrogen-bonding capacity compared to the target’s oxygen-based oxadiazole .

Bioactivity Hypotheses

While direct bioactivity data for the target compound is absent, structural parallels suggest:

  • Antimicrobial Potential: The 4-bromophenyl group may enhance activity against Gram-positive bacteria (as seen in OZE-III’s anti-S. aureus effects ).
  • Anti-Inflammatory Applications : Dual halogenation (Br and Cl) could synergize to inhibit inflammatory mediators like COX-2, akin to Compound 3 .

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide is a compound that belongs to the oxadiazole class, known for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromophenyl hydrazine with appropriate acylating agents to form the oxadiazole ring. The chlorobenzamide moiety is introduced through acylation with 3-chlorobenzoic acid. This synthetic route is crucial for obtaining compounds with desired biological activities.

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacteria and fungi. A comparative study highlighted that this compound demonstrated potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antitumor Activity

This compound has also been evaluated for its antitumor potential. In vitro studies revealed that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialE. coliMIC: 16 µg/mL
AntimicrobialS. aureusMIC: 32 µg/mL
AntitumorMCF-7 (Breast Cancer)IC50: 10 µM
AntitumorA549 (Lung Cancer)IC50: 15 µM

Cytotoxicity Studies

Cytotoxicity assays using the MTT method have shown that this compound exhibits low toxicity towards normal human fibroblast cells while effectively targeting cancer cells. This selective cytotoxicity suggests a promising therapeutic index for further development in cancer treatment .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring is known to facilitate interactions with DNA and RNA, potentially leading to disruptions in nucleic acid synthesis and function. Additionally, studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways .

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histopathological analysis revealed increased apoptosis in tumor tissues, correlating with the observed antitumor effects .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide?

The synthesis typically involves cyclization of a hydrazide intermediate with a bromophenyl-substituted carbonyl compound. Key steps include:

  • Hydrazide formation : Reacting 3-chlorobenzoic acid with hydrazine hydrate under reflux (ethanol, 12–24 hours) .
  • Oxadiazole ring closure : Using phosphoryl chloride (POCl₃) or carbodiimides (e.g., DCC) as cyclizing agents at 80–100°C .
  • Critical parameters :
    • Solvent choice (e.g., THF or DMF) impacts reaction rate and purity.
    • Reaction time (8–24 hours) and temperature control (±2°C) minimize by-products .

Q. Example Synthesis Protocol

StepReagents/ConditionsYieldReference
Hydrazide formationEthanol, hydrazine hydrate, reflux (24h)75%
Oxadiazole cyclizationPOCl₃, 90°C, 12h60%

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons. The oxadiazole proton appears as a singlet near δ 8.5 ppm .
    • ¹³C NMR : Carbonyl (C=O) signals at ~165 ppm and oxadiazole carbons at 155–160 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (±2 ppm) validates molecular formula .
  • HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina evaluates binding affinity to receptors (e.g., CB1 cannabinoid receptors). The 4-bromophenyl group enhances hydrophobic interactions .
  • Structure-Activity Relationship (SAR) :
    • Substituting the 3-chlorobenzamide with methoxy groups increases solubility but reduces CB1 affinity .
    • The oxadiazole ring’s electron-deficient nature facilitates hydrogen bonding with catalytic residues .

Q. Example Docking Results

TargetBinding Affinity (IC₅₀)Selectivity (CB2/CB1)Reference
CB1 receptor1.35 nM286

Q. How do researchers resolve contradictions in reported biological activities of oxadiazole derivatives?

Discrepancies often arise from:

  • Assay variability : Enzyme source (e.g., human vs. murine LOX) impacts IC₅₀ values .
  • Purity : By-products (e.g., unreacted hydrazide) may interfere with activity. Validate via HPLC and recrystallization .
  • Structural analogs : Compare with N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl] derivatives to isolate substituent effects .

Case Study : A 2023 study reported conflicting IC₅₀ values for LOX inhibition. Repetition under standardized conditions (pH 7.4, 25°C) resolved variability .

Q. What strategies optimize selectivity for kinase or enzyme targets?

  • Bioisosteric replacement : Swap the 4-bromophenyl group with 4-fluorophenyl to reduce off-target binding .
  • Prodrug design : Introduce ester groups to improve bioavailability, which hydrolyze in vivo to active forms .
  • Co-crystallization : X-ray diffraction with target enzymes (e.g., α-glucosidase) identifies key binding motifs .

Q. Key Optimization Parameters

ParameterImpactReference
Substituent polarityModulates membrane permeability
Oxadiazole ring planarityEnhances π-π stacking with aromatic residues

Data Contradiction Analysis

Example Issue : Variability in CB1 receptor binding affinity across studies.

  • Root cause : Differences in radioligand competition assays (³H-SR141716A vs. ³H-CP55940) .
  • Resolution : Normalize data using a reference antagonist (e.g., rimonabant) and validate with functional assays (cAMP inhibition) .

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